2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-2-8-11-7(10)4-12(8)3-6(5)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETPUFWPKIBKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₈BrN₃. Its structure features an amino group at the second position, a bromine atom at the sixth position, and a methyl group at the seventh position of the imidazo ring. These substituents significantly influence its reactivity and biological properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial cell wall synthesis and interfering with DNA replication. The presence of the bromine atom enhances its binding affinity to specific enzymes or receptors.
- Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Compound | Substituents | Biological Activity | MIC (μM) |
|---|---|---|---|
| This compound | Amino at C2, Bromo at C6, Methyl at C7 | Antimicrobial & Anticancer | 0.03 - 5.0 |
| 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine | Similar structure but different amino positioning | Moderate antimicrobial | >10 |
| 6-Methylimidazo[1,2-a]pyridine | Lacks bromine substituent | Known mutagenicity | Not applicable |
The presence of specific substituents such as bromine and amino groups has been shown to enhance the compound's potency against various pathogens and cancer cell lines.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that this compound exhibited significant activity against multidrug-resistant Mycobacterium tuberculosis strains with a minimum inhibitory concentration (MIC) ranging from 0.07 to 0.14 μM. The results suggest that structural modifications could further enhance its efficacy against resistant strains .
- Anticancer Activity : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines through caspase activation pathways. The compound showed IC50 values below 10 μM in several tested lines, indicating potent anticancer properties .
- Toxicity Assessment : Toxicological studies indicated that while exhibiting significant biological activity, the compound also showed non-cytotoxic effects against normal cell lines (IC50 > 128 μM), suggesting a favorable safety profile for therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
ABMIP and its analogs have shown promising activity against various pathogens, particularly Mycobacterium tuberculosis (Mtb). Recent studies highlight the compound's ability to inhibit both replicating and non-replicating forms of Mtb. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency against drug-resistant strains.
Case Study: Anti-TB Activity
- A study identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .
- Specific compounds demonstrated exceptional activity against MDR and extensively drug-resistant (XDR) strains, with MIC values as low as 0.004 μM .
Cancer Research
The potential of ABMIP in oncology is another area of active investigation. Compounds derived from imidazo[1,2-a]pyridine structures have been evaluated for their cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
- In vitro studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines while maintaining low toxicity towards normal cells .
- The SAR analysis suggests that specific substitutions on the imidazo ring can enhance selectivity for cancer cells.
Antiviral Properties
Emerging research indicates that ABMIP may also possess antiviral properties. The compound's mechanism of action is under investigation, focusing on its ability to disrupt viral replication processes.
Potential Applications
- Preliminary data suggest activity against various viruses; however, further studies are required to elucidate the specific mechanisms and efficacy in vivo.
Synthesis and Green Chemistry
The synthesis of ABMIP has been optimized through environmentally friendly methodologies, enhancing its accessibility for research and development purposes.
Synthesis Techniques
- Recent advancements include a one-pot synthesis method that yields high purity without the need for harsh reagents or conditions . This approach not only reduces environmental impact but also streamlines the production process for pharmaceutical applications.
Structure-Activity Relationship (SAR)
Understanding the SAR of ABMIP is crucial for developing more effective derivatives. Variations in substituents significantly influence biological activity and pharmacokinetic properties.
Key Findings
- Modifications at the 2 and 3 positions of the imidazo ring can lead to improved antibacterial activity while reducing cytotoxicity in mammalian cells .
- The introduction of bulky lipophilic groups has been associated with enhanced potency against Mtb, indicating a pathway for designing next-generation anti-TB agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions and functional groups, which critically influence electronic properties, steric effects, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
Crystallographic and Spectroscopic Data
- Hydrogen Bonding: The amino group in 8-amino-6-bromoimidazo[1,2-a]pyridine forms N–H⋯N bonds critical for crystal packing and target binding . In contrast, the 7-methyl group in the target compound may disrupt such interactions, necessitating structural optimization .
- Planarity : All analogs exhibit near-planar fused rings (r.m.s. deviation < 0.024 Å), ensuring minimal steric clash in protein binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via condensation reactions between substituted 2-aminoimidazoles and brominated pyridine derivatives. For example, a reflux method using ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine in ethanol with NaHCO₃ yields 65% of the product . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of diaminopyridine to bromopyruvate), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, asymmetric unit analysis reveals three independent molecules with N–H⋯N hydrogen bonds (bond lengths: 2.85–3.05 Å) .
- NMR : ¹H NMR shows characteristic peaks for the amino group (δ 5.8–6.2 ppm, broad singlet) and methyl substituents (δ 2.3–2.5 ppm, singlet). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons (δ 115–125 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how does bromination affect bioactivity?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit anxiolytic, antiviral, and anti-inflammatory properties. Bromination at the 6-position enhances electrophilicity, improving binding to targets like cyclin-dependent kinases (CDKs) and benzodiazepine receptors. For example, 6-bromo derivatives show 3–5× higher inhibitory activity against CDK2 compared to non-brominated analogs .
Advanced Research Questions
Q. How can reaction mechanisms for imidazo[1,2-a]pyridine synthesis be validated, particularly regarding regioselectivity?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via time-resolved ¹H NMR to identify rate-determining steps (e.g., cyclization vs. bromination).
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and regioselectivity. For example, bromine’s electron-withdrawing effect lowers the activation energy for cyclization at the 6-position by 8–12 kcal/mol .
- Isotopic Labeling : Use ¹⁵N-labeled 2-aminoimidazoles to track nitrogen incorporation into the pyridine ring .
Q. How can contradictory data on crystallization behavior or bioassay results be resolved?
- Methodological Answer :
- Crystallization Analysis : Compare polymorphs via Differential Scanning Calorimetry (DSC) and PXRD. For example, monoclinic (P2₁/c) vs. triclinic (P1̄) systems may arise due to solvent polarity (ethanol vs. DMF) .
- Bioassay Reproducibility : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) and use standardized assay conditions (e.g., 10% FBS, 48-hour incubation) to mitigate variability .
Q. What computational tools are recommended for designing derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to optimize LogP (target: 1–3), aqueous solubility (>50 μM), and cytochrome P450 inhibition profiles .
- Molecular Docking : Autodock Vina or Schrödinger Glide screens derivatives against target proteins (e.g., CDK2 PDB: 1HCL). Bromine’s van der Waals interactions with Leu83 and Asp86 improve binding affinity (ΔG: −9.2 kcal/mol vs. −7.5 kcal/mol for non-brominated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
